N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide
Overview
Description
“N’1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide” is a chemical compound with the molecular formula C14H8ClF3N4OS and a molecular weight of 372.75 . It has been proven to have antidepressant and anxiolytic effects on rats, suggesting its usefulness as a potential antidepressant .
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of compounds containing the 6-chloroimidazo[2,1-b][1,3]thiazole moiety has been a subject of interest due to their potential biological activities. For instance, compounds synthesized using the Biginelli reaction demonstrated notable efficiencies in green protocols and reduced reaction times, which are beneficial for medicinal chemistry applications (Morigi et al., 2012). Similarly, derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide were synthesized and exhibited antimicrobial activities against various bacterial strains, highlighting their potential as antimicrobial agents (Ur et al., 2004). These studies demonstrate the compound's utility in developing new antimicrobial agents.
Anticancer and Antimicrobial Activities
Research on these compounds has also extended into their anticancer and antimicrobial potentials. For example, novel biologically active derivatives were synthesized and showed promising results in preliminary antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009). Additionally, certain synthesized derivatives displayed significant activities against human tumor cell lines and moderate anti-HIV-1 activity, underscoring the importance of this compound class in developing new therapeutic agents with anticancer and antiviral activities (Brzozowski & Saczewski, 2006).
Properties
IUPAC Name |
N-[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4OS/c15-11-10(22-5-6-24-13(22)20-11)7-19-21-12(23)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,21,23)/b19-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXHPFTWLPTILK-FBCYGCLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(N=C3N2C=CS3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(N=C3N2C=CS3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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